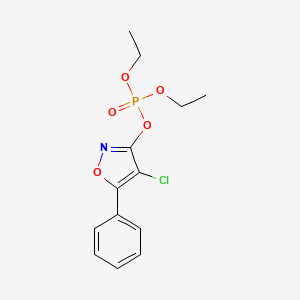
4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is an organophosphorus compound that features a unique combination of a chloro-substituted isoxazole ring and a diethyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate typically involves the reaction of 4-chloro-5-phenylisoxazole with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Oxidation and Reduction: The isoxazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amino or thio derivatives of the isoxazole ring.
Hydrolysis Products: Phosphoric acid derivatives.
Oxidation and Reduction Products: Various oxidized or reduced forms of the isoxazole ring.
Aplicaciones Científicas De Investigación
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate involves its interaction with specific molecular targets. The diethyl phosphate group can act as a phosphorylating agent, modifying proteins or other biomolecules. The isoxazole ring may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-phenylisoxazole: Lacks the diethyl phosphate group but shares the isoxazole core.
Diethyl phosphorochloridate: Contains the diethyl phosphate group but lacks the isoxazole ring.
5-Phenylisoxazole: Similar structure but without the chloro substituent.
Uniqueness
4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is unique due to the combination of its chloro-substituted isoxazole ring and diethyl phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
32306-30-2 |
|---|---|
Fórmula molecular |
C13H15ClNO5P |
Peso molecular |
331.69 g/mol |
Nombre IUPAC |
(4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate |
InChI |
InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
BBCWAAAUDNPDNG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


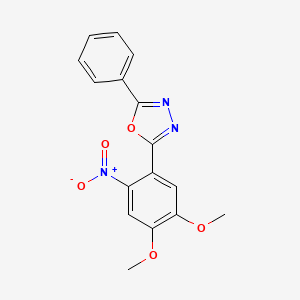
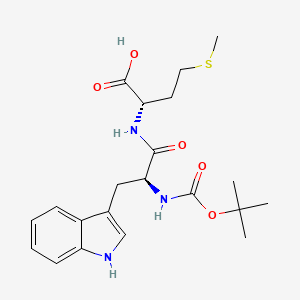
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)

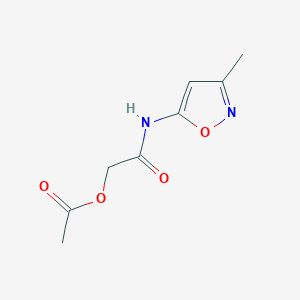
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
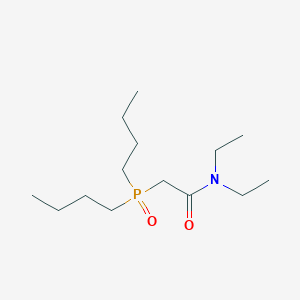
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
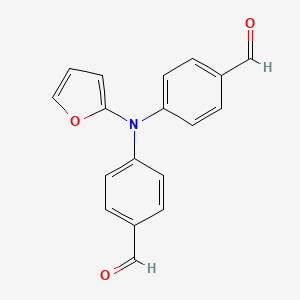
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)

